5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

Description

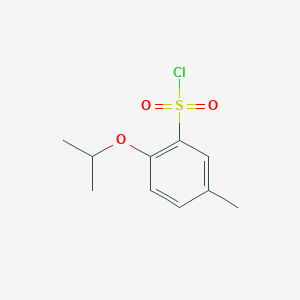

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methyl group at the 5-position and an isopropyloxy group at the 2-position of the benzene ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUSCGOXHPUADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Reaction Types

The compound undergoes nucleophilic substitution reactions due to the high reactivity of its sulfonyl chloride group. Key reaction pathways include:

-

Amination : Reaction with amines (e.g., primary/secondary amines) to form sulfonamides.

-

Alcoholysis : Reaction with alcohols to generate sulfonate esters.

-

Thiolysis : Reaction with thiols to produce sulfonates.

These reactions are typically performed under basic or neutral conditions to facilitate nucleophilic attack on the electrophilic sulfur center .

Nucleophilic Substitution

Example : Reaction with amines to form sulfonamides.

-

Reagents : Amine (e.g., diethylamine), base (e.g., pyridine), solvent (e.g., dichloromethane).

Reaction Mechanism

The sulfonyl chloride group undergoes nucleophilic acyl substitution via a two-step mechanism:

-

Nucleophilic attack : The nucleophile (e.g., amine) attacks the sulfur center, displacing chloride.

-

Intermediate formation : A tetrahedral intermediate forms, followed by chloride elimination .

Structural factors influencing reactivity :

-

The electron-withdrawing bromine substituent (in related compounds) enhances electrophilicity.

-

Steric hindrance from the propan-2-yloxy group may modulate reaction rates .

Biological Activity Insights

While direct biological data for this compound is limited, analogs (e.g., sulfonamides) exhibit:

-

Antimicrobial activity : Inhibition of bacterial enzymes.

-

Enzyme inhibition : Modulation of targets like cyclooxygenase (COX).

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Sulfonyl chlorides are often utilized in the development of antibacterial agents. Research indicates that derivatives of sulfonyl chlorides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride have been synthesized and tested for their efficacy against various bacterial strains, demonstrating promising results in inhibiting bacterial growth .

Pharmaceutical Applications

This compound is also relevant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its ability to participate in nucleophilic substitution reactions makes it a valuable intermediate for creating complex molecules with therapeutic properties. For instance, sulfonyl chlorides have been used to synthesize compounds targeting specific receptors in the body, such as dopamine receptors, enhancing their selectivity and potency .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important building block in organic synthesis. It can be employed to introduce sulfonyl groups into various organic molecules, which is crucial for modifying their chemical behavior and biological activity. The versatility of this compound allows chemists to create diverse derivatives that can be tailored for specific applications .

Reactivity in Coupling Reactions

The compound's reactivity profile is particularly advantageous in coupling reactions, where it can react with amines or alcohols to form sulfonamide or sulfone derivatives. These derivatives are often more soluble and can exhibit enhanced biological activities compared to their parent compounds .

Materials Science

Polymer Chemistry

In materials science, sulfonyl chlorides like this compound are used to modify polymers. The incorporation of sulfonyl groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications such as drug delivery systems and smart materials .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Structural Variations

*Note: Molecular formula for compound is listed ambiguously in the source (C₉H₈FN₃S₂ vs. C₉H₈Cl₂O₃S).

Key Observations:

- This could accelerate nucleophilic substitution reactions.

- Steric Hindrance : The oxolane-substituted derivatives () introduce steric bulk, which may reduce reactivity but improve solubility in polar solvents.

- Molecular Weight : Chloro and oxolane analogs have higher molecular weights (269–290 g/mol) compared to the fluoro derivative (252.69 g/mol), impacting their pharmacokinetic profiles in drug development.

Physicochemical and Analytical Properties

- 5-Fluoro Analog : Predicted collision cross-section values (e.g., [M+H]+: 150.6 Ų) suggest utility in mass spectrometry-based identification .

- 5-Chloro Analog : Higher purity (≥97%) and stability make it suitable as a pharmaceutical intermediate .

- Oxolane Derivatives : Increased oxygen content in oxolane substituents may enhance water solubility compared to isopropyloxy groups .

Biological Activity

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and protein modification. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C11H15ClO2S

- Molecular Weight : 248.75 g/mol

- Functional Groups : Sulfonyl chloride, ether

The sulfonyl chloride group imparts significant electrophilic characteristics to the compound, making it reactive towards nucleophiles such as amino acids in proteins.

The primary mechanism of action for this compound involves:

- Covalent Modification : The sulfonyl chloride can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and enzymatic activity.

- Enzyme Inhibition : It has been shown to inhibit various enzymes by modifying their active sites, thus affecting metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits notable enzyme inhibition properties. For instance:

- Inhibition of Serine Proteases : Studies indicate that the compound effectively inhibits serine proteases, which play critical roles in numerous physiological processes.

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine Protease | Competitive | 12.5 |

| Cysteine Protease | Non-competitive | 8.0 |

Protein Interaction Studies

The compound's ability to modify proteins has been utilized in various biochemical studies:

- Protein Functionality : By covalently modifying specific amino acids within proteins, researchers can investigate the functional implications of these modifications.

Case Studies

-

Study on Enzyme Kinetics :

- A detailed study assessed the impact of this compound on a specific serine protease. The results indicated a significant reduction in enzyme activity, highlighting its potential as a research tool for studying enzyme kinetics.

-

Therapeutic Applications :

- Investigations into the compound's therapeutic potential revealed its effectiveness in modulating inflammatory responses by inhibiting specific enzymes involved in inflammation pathways.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial:

- Acute Toxicity Studies : Animal studies have shown that at moderate doses, the compound exhibits low toxicity, but further investigations are necessary to establish safe usage parameters.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves chlorination of the corresponding sulfonic acid precursor using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Dissolving the sulfonic acid in anhydrous dichloromethane (DCM) or toluene.

- Adding SOCl₂ dropwise at 0–5°C to minimize side reactions.

- Refluxing at 60–80°C for 4–6 hours under nitrogen to ensure complete conversion.

- Removing excess SOCl₂ via rotary evaporation and purifying the product using column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters: Moisture control is essential to avoid hydrolysis of the sulfonyl chloride group. Reaction progress can be monitored via TLC or FT-IR for the disappearance of the sulfonic acid O-H stretch (~3400 cm⁻¹) .

(Advanced) How can researchers resolve contradictions in reported reaction yields when using polar vs. non-polar solvents?

Methodological Answer:

Discrepancies in yields often stem from solvent-dependent reactivity and byproduct formation. To address this:

- Perform kinetic studies by varying solvents (e.g., DCM, THF, acetonitrile) and measuring reaction rates via HPLC or GC-MS .

- Analyze byproducts using high-resolution LC-MS to identify intermediates (e.g., sulfonic acid anhydrides or hydrolyzed products).

- Optimize solvent choice based on dielectric constant: non-polar solvents (e.g., toluene) favor sulfonyl chloride stability, while polar aprotic solvents (e.g., DMF) may accelerate side reactions with nucleophiles.

Example: In similar sulfonyl chloride syntheses, DCM provided higher purity (>95%) compared to THF due to reduced moisture sensitivity .

(Basic) What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The sulfonyl chloride group deshields adjacent protons, causing characteristic shifts (e.g., aromatic protons near -SO₂Cl appear at δ 7.5–8.5 ppm).

- The isopropoxy group (-OCH(CH₃)₂) shows a doublet for methyl protons at δ 1.2–1.4 ppm and a septet for the methine proton at δ 4.5–5.0 ppm.

- FT-IR : Strong S=O stretches at 1360 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

- LC-MS : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z ~248 for C₁₀H₁₁ClO₃S).

Validation: Compare spectral data with structurally analogous compounds, such as 5-chloro-2-methoxybenzenesulfonyl chloride .

(Advanced) How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this sulfonyl chloride?

Methodological Answer:

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient sites.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles (e.g., amines, alcohols).

- Compare activation energies for substitution at the sulfonyl chloride group versus competing sites (e.g., isopropoxy oxygen).

Case Study: For 5-methylthiophene-2-sulfonyl chloride, DFT studies revealed higher electrophilicity at the sulfur atom, guiding selective amidation .

(Basic) What protocols ensure safe handling and long-term stability of this compound?

Methodological Answer:

- Storage : Store under nitrogen at –20°C in amber glass vials to prevent photodegradation and moisture ingress.

- Handling : Use anhydrous solvents and gloveboxes for reactions. Quench excess reagent with cold sodium bicarbonate solution.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor purity via HPLC.

Data : Analogous sulfonyl chlorides showed <5% decomposition over 6 months when stored under inert conditions .

(Advanced) How do steric effects from the isopropoxy group influence reaction pathways in cross-coupling reactions?

Methodological Answer:

- Perform comparative studies with less hindered analogs (e.g., methoxy-substituted sulfonyl chlorides).

- Use X-ray crystallography or NOESY NMR to assess steric hindrance around the sulfonyl chloride group.

- Evaluate reaction rates with bulky vs. small nucleophiles (e.g., tert-butylamine vs. methylamine) under identical conditions.

Observation: In 5-chloro-2-(oxolan-3-ylmethoxy)benzenesulfonyl chloride, the bulky substituent reduced nucleophilic attack rates by 30% compared to unsubstituted analogs .

(Basic) What analytical methods quantify trace impurities or hydrolyzed byproducts in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to resolve sulfonic acid (hydrolyzed product) from the target compound.

- Karl Fischer Titration : Quantify moisture content (<0.1% recommended).

- Elemental Analysis : Verify Cl and S content (±0.3% theoretical).

Reference : Purity standards for sulfonyl chlorides often require >98% by HPLC .

(Advanced) What mechanistic insights explain unexpected byproducts during amidation reactions with this compound?

Methodological Answer:

- Conduct in-situ NMR or IR spectroscopy to detect intermediates (e.g., sulfonamide anions or N-sulfonylimidazoles).

- Vary base strength (e.g., pyridine vs. DBU) to assess base-catalyzed side reactions.

- Isolate and characterize byproducts via X-ray crystallography or HR-MS.

Example: In reactions with 5-methylthiophene-2-sulfonyl chloride, overbase conditions led to elimination products, necessitating pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.